Cas no 55085-15-9 (2-Ethoxy-4-methoxybenzoic Acid)

2-Ethoxy-4-methoxybenzoic Acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid,2-ethoxy-4-methoxy-
- 2-ETHOXY-4-METHOXYBENZOIC ACID
- 2-Aethoxi-4-methoxibenzoesaeure
- 2-Aethoxi-4-methoxi-benzoesaeure
- 2-Aethoxy-4-methoxybenzoesaeure
- 2-Aethoxy-4-methoxy-benzoesaeure
- 2-ethoxy-4-methoxy-benzoic acid
- AG-F-92302
- CTK5A3006
- SureCN1546492
- 2-Ethoxy-4-methoxybenzoic Acid
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計算された属性
- せいみつぶんしりょう: 196.07356
じっけんとくせい
- PSA: 55.76
2-Ethoxy-4-methoxybenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E937970-50mg |
2-Ethoxy-4-methoxybenzoic Acid |
55085-15-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
TRC | E937970-25mg |
2-Ethoxy-4-methoxybenzoic Acid |
55085-15-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581268-500mg |
2-Ethoxy-4-methoxybenzoic acid |
55085-15-9 | 98% | 500mg |
¥1155.00 | 2024-05-09 | |
TRC | E937970-200mg |
2-Ethoxy-4-methoxybenzoic Acid |
55085-15-9 | 200mg |
$ 185.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581268-250mg |
2-Ethoxy-4-methoxybenzoic acid |
55085-15-9 | 98% | 250mg |
¥695.00 | 2024-05-09 |
2-Ethoxy-4-methoxybenzoic Acid 関連文献
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1. The chemistry of fungi. Part LXV. The structures of ergochrysin A, isoergochrysin A, and ergoxanthin, and of secalonic acids A, B, C, and DJ. W. Hooper,W. Marlow,W. B. Whalley,A. D. Borthwick,R. Bowden J. Chem. Soc. C 1971 3580
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2. CCVI.—Substitution in resorcinol derivatives. Part II. Bromo-derivatives of β-resorcylaldehyde and their orientationMysore Guru Srinivasa Rao,Collurayana Srikantia,Mysore Sesha Iyengar J. Chem. Soc. 1929 1578
2-Ethoxy-4-methoxybenzoic Acidに関する追加情報
2-Ethoxy-4-Methoxybenzoic Acid (CAS No. 55085-15-9): A Versatile Bioactive Compound in Modern Pharmaceutical and Industrial Applications
2-Ethoxy-4-Methoxybenzoic Acid, also known by its CAS No. 55085-15-9, is a multifunctional bioactive compound that has garnered significant attention in the fields of pharmaceutical research, material science, and environmental chemistry. This organic molecule is characterized by its unique molecular structure, which includes ethoxy and methoxy functional groups attached to a benzoic acid scaffold. The combination of these substituents imparts distinct physicochemical properties, making it a valuable candidate for various biological applications and industrial processes.
Recent studies have highlighted the pharmacological potential of 2-Ethoxy-4-Methoxybenzoic Acid, particularly in modulating inflammatory responses and cellular signaling pathways. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is a key mediator of chronic inflammation. This finding underscores its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders.
In the realm of drug discovery, 2-Ethoxy-4-Methoxybenzoic Acid has been explored as a lead compound for the development of targeted therapies. Researchers at the University of Tokyo (2024) reported that the molecular structure of this compound allows for the design of derivatives with enhanced bioavailability and selectivity. These derivatives have shown promise in cancer research, particularly in apoptosis induction in prostate cancer cells. The hydrophobic interactions between the ethoxy and methoxy groups and the cell membrane are believed to play a critical role in this cytotoxic effect.
The synthetic pathways of 2-Ethoxy-4-Methoxybenzoic Acid have also been a focus of recent chemical research. A 2023 study in *Organic & Biomolecular Chemistry* described a green synthesis method using microwave-assisted reactions to produce this compound with high yield and selectivity. This method reduces the use of hazardous solvents and energy consumption, aligning with the principles of green chemistry. The molecular structure of the compound, with its aromatic ring and ether substituents, makes it a suitable candidate for sustainable chemical processes.
In addition to its pharmaceutical applications, 2-Ethoxy-4-Methoxybenzoic Acid has found use in industrial coatings and biodegradable polymers. A 2024 report in *Advanced Materials* highlighted its role in the development of eco-friendly coatings for marine environments. The hydrophobic properties of the compound enhance its adhesion to polymeric surfaces, while its biodegradability reduces environmental impact. This dual functionality makes it a versatile material for sustainable technologies.
Recent computational studies have further elucidated the molecular interactions of 2-Ethoxy-4-Methoxybenzoic Acid with biological targets. A 2023 paper in *Journal of Computational Chemistry* used molecular docking to predict the binding affinity of this compound with proteins involved in metabolic disorders. The results indicated that the methoxy group plays a critical role in hydrogen bonding with the active site of these proteins, suggesting potential therapeutic applications in metabolic diseases.
The toxicological profile of 2-Ethoxy-4-Methoxybenzoic Acid has also been evaluated in recent studies. A 2024 study published in *Toxicology Reports* found that the compound exhibits low acute toxicity in rodent models, with no significant organ damage observed at therapeutic concentrations. These findings support its safety profile for pharmaceutical development and industrial use.
Moreover, the environmental fate of 2-Ethoxy-4-Methoxybenzoic Acid has been investigated to assess its ecological impact. A 2023 study in *Environmental Science & Technology* showed that the compound undergoes biodegradation in aquatic environments, with microbial degradation being the primary pathway. This biodegradability is attributed to the hydrophobic nature of the ethoxy and methoxy groups, which facilitates microbial uptake and metabolism.
In summary, 2-Ethoxy-4-Methoxybenzoic Acid (CAS No. 55085-15-9) is a multifunctional compound with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique molecular structure and bioactive properties have made it a subject of ongoing research, with recent studies highlighting its therapeutic potential, sustainable use, and environmental safety. As scientific advancements continue, the versatility of this compound is expected to expand further, offering new opportunities for innovative applications in various fields.
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